Methyl 2-methyl-5-phenyloxazole-4-carboxylate
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Overview
Description
Methyl 2-methyl-5-phenyloxazole-4-carboxylate is an organic compound with the molecular formula C12H11NO3. It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-5-phenyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methyl-5-phenyloxazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-5-phenyloxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the oxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can introduce various alkyl or aryl groups into the oxazole ring .
Scientific Research Applications
Methyl 2-methyl-5-phenyloxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of methyl 2-methyl-5-phenyloxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-phenyloxazole-5-carboxylate: Similar in structure but lacks the methyl group at the 2-position.
Thiazoles: Contain a sulfur atom instead of oxygen in the ring, leading to different chemical properties.
Imidazoles: Contain two nitrogen atoms in the ring, offering different reactivity and applications
Uniqueness
Methyl 2-methyl-5-phenyloxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and phenyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H11NO3 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 2-methyl-5-phenyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-8-13-10(12(14)15-2)11(16-8)9-6-4-3-5-7-9/h3-7H,1-2H3 |
InChI Key |
VWZSIZYNQPNEQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(O1)C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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